molecular formula C14H8N2O4 B125238 1,6-Dinitrophenanthrene CAS No. 159092-67-8

1,6-Dinitrophenanthrene

Cat. No. B125238
M. Wt: 268.22 g/mol
InChI Key: GSWPGZWSWHARES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Dinitrophenanthrene is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in scientific research due to its unique properties and potential applications. This compound is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is commonly used as a reference standard in analytical chemistry and as a model compound for studying the behavior of PAHs in the environment.

Mechanism Of Action

The mechanism of action of 1,6-Dinitrophenanthrene is not well understood. However, it is believed to act as a DNA intercalator, which can lead to DNA damage and mutations. The compound has also been shown to induce oxidative stress and inflammation in cells.

Biochemical And Physiological Effects

1,6-Dinitrophenanthrene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce DNA damage, oxidative stress, and inflammation in cells. Additionally, 1,6-Dinitrophenanthrene has been shown to have mutagenic and carcinogenic properties.

Advantages And Limitations For Lab Experiments

One advantage of using 1,6-Dinitrophenanthrene in lab experiments is that it is a well-characterized compound that is readily available. Additionally, the compound has a unique structure that makes it useful for studying the behavior of 1,6-Dinitrophenanthrenes in the environment. However, one limitation of using 1,6-Dinitrophenanthrene is that it is highly toxic and can pose a risk to researchers if proper safety precautions are not taken.

Future Directions

There are several future directions for research involving 1,6-Dinitrophenanthrene. One area of research could be focused on developing new analytical methods for the detection of 1,6-Dinitrophenanthrenes in environmental samples. Another area of research could be focused on understanding the mechanism of action of 1,6-Dinitrophenanthrene and its potential health effects. Additionally, future research could explore the use of 1,6-Dinitrophenanthrene as a tool for studying the behavior of 1,6-Dinitrophenanthrenes in the environment and developing new remediation strategies for contaminated sites.

Synthesis Methods

The synthesis of 1,6-Dinitrophenanthrene involves the nitration of phenanthrene using a mixture of nitric acid and sulfuric acid. This process results in the formation of two isomeric products, 1,6-Dinitrophenanthrene and 1,7-Dinitrophenanthrene. The two isomers can be separated using column chromatography.

Scientific Research Applications

1,6-Dinitrophenanthrene has been extensively used in scientific research due to its unique properties. It is commonly used as a reference standard for the analysis of 1,6-Dinitrophenanthrenes in environmental samples. The compound has also been used as a model compound for studying the behavior of 1,6-Dinitrophenanthrenes in the environment. Additionally, 1,6-Dinitrophenanthrene has been used in the development of new analytical methods for the detection of 1,6-Dinitrophenanthrenes in complex matrices.

properties

CAS RN

159092-67-8

Product Name

1,6-Dinitrophenanthrene

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

1,6-dinitrophenanthrene

InChI

InChI=1S/C14H8N2O4/c17-15(18)10-6-4-9-5-7-12-11(13(9)8-10)2-1-3-14(12)16(19)20/h1-8H

InChI Key

GSWPGZWSWHARES-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=CC3=C2C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-]

Other CAS RN

159092-67-8

synonyms

1,6-DINITROPHENANTHRENE

Origin of Product

United States

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